

Introduction: The Enduring Significance of 2-Iodohippuric Acid in Renal Science

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Iodohippuric acid**

Cat. No.: **B127232**

[Get Quote](#)

2-Iodohippuric acid, also known as ortho-iodohippurate (OIH), is a synthetic derivative of hippuric acid that has become an indispensable tool in the fields of nephrology, nuclear medicine, and pharmacokinetic research.[1][2] Its chemical structure, analogous to p-aminohippuric acid (PAH), allows it to be actively processed by the kidneys, making it an exceptional agent for evaluating renal function.[2][3] When labeled with a radioactive isotope of iodine, OIH serves as a premier radiopharmaceutical for dynamic renal imaging, or renography, providing critical data on renal plasma flow and tubular secretion.[2][4]

This guide offers a comprehensive exploration of the core chemical properties of **2-iodohippuric acid**, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, physicochemical characteristics, radiolabeling methodologies, and the analytical techniques required to ensure its purity and stability, providing both foundational knowledge and practical, field-proven insights.

Molecular Structure and Physicochemical Properties

2-Iodohippuric acid (IUPAC Name: 2-[(2-Iodobenzoyl)amino]acetic acid) is an N-acyl glycine. [2] Its structure consists of a glycine molecule acylated by 2-iodobenzoic acid. This deceptively simple structure is key to its biological behavior. The carboxylic acid group and the amide linkage provide the necessary polarity and hydrogen bonding capabilities for interaction with renal transporters, while the iodine atom offers a convenient site for radiolabeling without drastically altering its biological clearance profile.

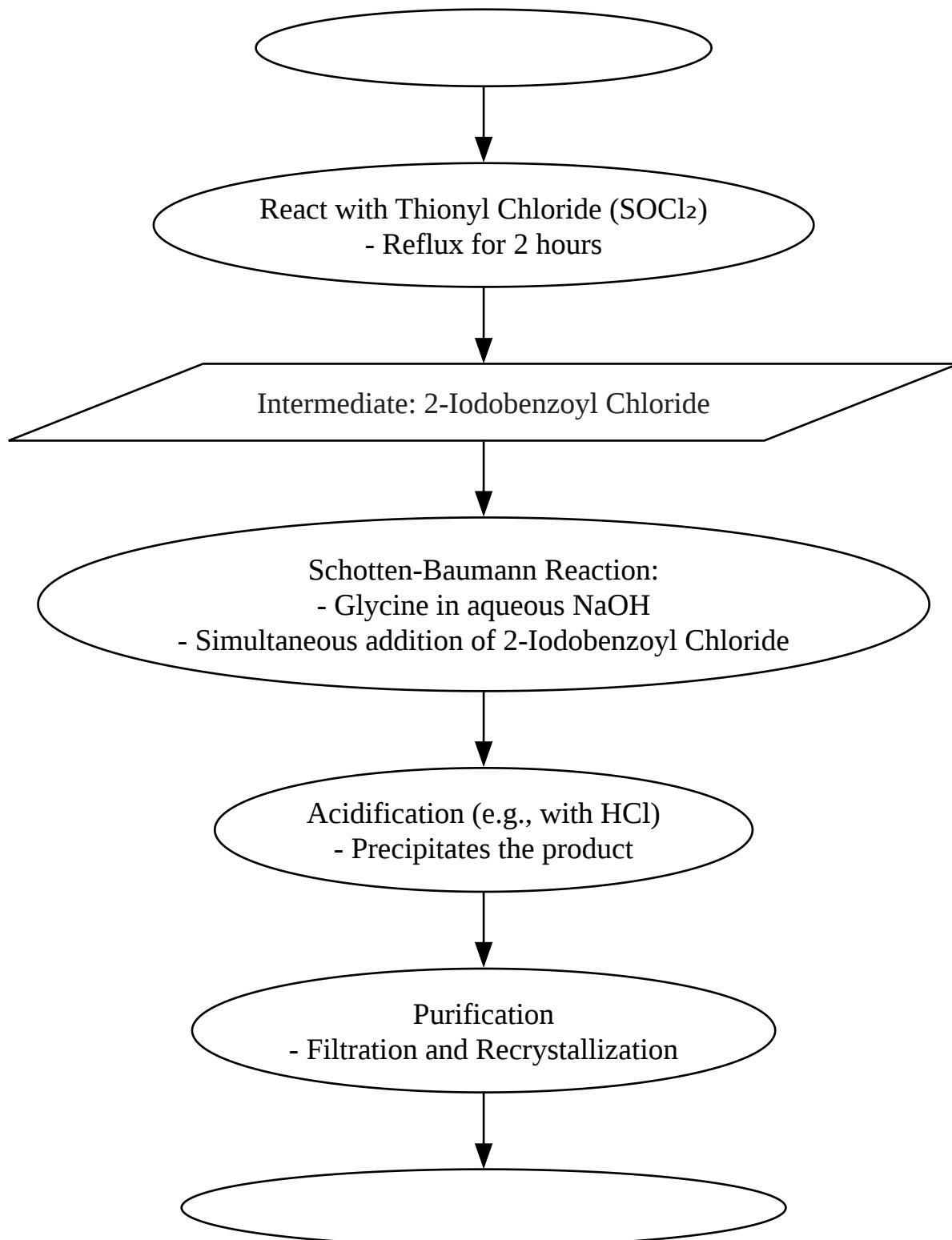
Core Chemical Identifiers and Properties

A summary of the fundamental physicochemical properties of non-radioactive **2-iodohippuric acid** is presented below. These data are critical for its handling, formulation, and use as a reference standard in analytical chemistry.[\[1\]](#)

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ INO ₃	[1] [5]
Molecular Weight	305.07 g/mol	[1] [5]
CAS Number	147-58-0	[1] [5]
Appearance	White to off-white or yellowish powder	[1]
Melting Point	170 - 172 °C	[1] [6]
Synonyms	N-(2-Iodobenzoyl)glycine, o-Iodohippurate	[1]
Purity (Typical)	≥98%	[6]
Storage	Room Temperature (for solid)	[1]

Diagram: Chemical Structure of 2-Iodohippuric Acid

Caption: 2D structure of 2-Iodohippuric acid.


Synthesis and Radiolabeling

The preparation of **2-iodohippuric acid** and its subsequent radiolabeling are foundational processes for its application in research and medicine.

Chemical Synthesis: The Schotten-Baumann Reaction

A common and robust method for synthesizing hippuric acid derivatives is the Schotten-Baumann reaction.[\[7\]](#) This involves the acylation of an amino acid (glycine) with an acyl chloride (2-iodobenzoyl chloride) under basic conditions.

Diagram: Synthesis Workflow for 2-Iodohippuric Acid¹¹

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. 2-Iodohippuric acid 98 147-58-0 [sigmaaldrich.com]
- 7. US3859429A - M-iodohippuric acid labelled with radioactive iodine and process for its preparation - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Introduction: The Enduring Significance of 2-Iodohippuric Acid in Renal Science]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b127232#2-iodohippuric-acid-chemical-properties\]](https://www.benchchem.com/product/b127232#2-iodohippuric-acid-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com